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R-138727: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
R-138727 is the active metabolite of the prodrug prasugrel, a third-generation thienopyridine

antiplatelet agent. This document provides an in-depth technical overview of R-138727,

covering its chemical structure, physicochemical properties, and pharmacological

characteristics. Detailed experimental protocols for key assays and visualizations of its

mechanism of action are included to support further research and development in the field of

thrombosis and hemostasis.

Chemical Structure and Properties
R-138727, systematically named (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-

sulfanylpiperidin-3-ylidene]acetic acid, is a thiol-containing active metabolite responsible for the

antiplatelet effects of prasugrel.[1] Its chemical identity and key properties are summarized in

the tables below.

Table 1: Chemical Identification of R-138727
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Identifier Value

IUPAC Name

(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-

oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic

acid

CAS Number 204204-73-9

Synonyms
Prasugrel active metabolite, R 138727,

R138727

SMILES
O=C(O)/C=C1/CN(C(C2=CC=CC=C2F)C(C3CC

3)=O)CCC1S

InChI Key ZWUQVNSJSJHFPS-XFXZXTDPSA-N

Table 2: Physicochemical Properties of R-138727
Property Value

Molecular Formula C18H20FNO3S

Molecular Weight 349.42 g/mol

Appearance Solid powder

Solubility Soluble in DMSO

Stereoisomers

Exists as four stereoisomers: (R,S), (R,R),

(S,S), and (S,R). The (R,S)-isomer is the most

potent.[2]

Pharmacological Properties
R-138727 is a potent and irreversible antagonist of the P2Y12 receptor, a key receptor involved

in ADP-induced platelet activation and aggregation.

Mechanism of Action
R-138727 selectively binds to the P2Y12 purinergic receptor on the surface of platelets. This

binding is covalent and irreversible, leading to a sustained inhibition of ADP-mediated platelet
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responses for the lifespan of the platelet. The binding site involves cysteine residues Cys97

and Cys175 on the P2Y12 receptor.[3] By blocking the P2Y12 receptor, R-138727 prevents the

conformational change of the glycoprotein IIb/IIIa receptor, thereby inhibiting platelet

aggregation.
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Figure 1: R-138727 Signaling Pathway

Table 3: Pharmacological Activity of R-138727
Parameter Value Assay Reference

IC50 3.82 µM

ADP-induced platelet

aggregation in human

PRP

[1]

IC50 < 1 µM

P2Y12 receptor

function (cAMP

inhibition) in CHO

cells

[4][5]

Binding Irreversible P2Y12 Receptor [3]

Radioligand Binding

30 µmol/L completely

inhibited (33)P 2-

MeSADP binding

Radioligand binding

assay
[6]
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Pharmacokinetics
R-138727 is rapidly formed from its parent prodrug, prasugrel, following oral administration.

Table 4: Pharmacokinetic Properties of R-138727
Parameter Value

Time to Peak Plasma Concentration (Tmax) ~30 minutes

Plasma Half-life (t1/2) ~4 - 7.4 hours

Protein Binding 98% (in vitro, to human serum albumin)

Metabolism Further metabolized to inactive metabolites

Excretion Primarily renal (as inactive metabolites)

Experimental Protocols
P2Y12 Receptor Function Assay (cAMP Measurement)
This protocol is adapted from studies assessing P2Y12 receptor function in stably transfected

Chinese Hamster Ovary (CHO) cells.[5]

Objective: To determine the inhibitory effect of R-138727 on P2Y12 receptor activity by

measuring the inhibition of forskolin-stimulated cyclic AMP (cAMP) production.

Materials:

CHO cells stably expressing the human P2Y12 receptor

Cell culture medium (e.g., DMEM/F-12)

Forskolin

2-Methylthio-ADP (2-MeS-ADP)

R-138727

cAMP assay kit (e.g., HTRF, AlphaScreen)
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Assay buffer (e.g., HBSS with 20 mM HEPES)

384-well microplates

Procedure:

Cell Culture: Culture P2Y12-CHO cells to ~80-90% confluency.

Cell Plating: Harvest cells and seed them into 384-well plates at an optimized density.

Incubate overnight.

Compound Preparation: Prepare serial dilutions of R-138727 in assay buffer.

Assay: a. Wash the cells with assay buffer. b. Add the R-138727 dilutions to the wells and

incubate for a predetermined time (e.g., 30 minutes) at room temperature. c. Add a mixture

of forskolin (to stimulate cAMP production) and 2-MeS-ADP (the P2Y12 agonist) to the wells.

d. Incubate for a specified time (e.g., 30 minutes) at room temperature.

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the

manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis: Plot the cAMP levels against the concentration of R-138727 and determine

the IC50 value using a non-linear regression model.
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cAMP Assay Workflow
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Figure 2: Experimental Workflow for cAMP Assay
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Platelet Aggregation Assay
This protocol is a general method for assessing the effect of R-138727 on ADP-induced platelet

aggregation in human platelet-rich plasma (PRP).[3][7]

Objective: To measure the inhibitory effect of R-138727 on platelet aggregation induced by

ADP.

Materials:

Freshly drawn human whole blood anti-coagulated with sodium citrate

Adenosine diphosphate (ADP)

R-138727

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

Aggregometer

Procedure:

PRP and PPP Preparation: a. Centrifuge whole blood at a low speed (e.g., 200 x g) for 15

minutes to obtain PRP. b. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for

10 minutes to obtain PPP.

Assay: a. Adjust the platelet count in the PRP if necessary. b. Pre-warm the PRP samples to

37°C. c. Add different concentrations of R-138727 to the PRP samples and incubate for a

specified time. d. Place the cuvettes in the aggregometer and establish a baseline with PPP

(100% aggregation) and PRP (0% aggregation). e. Add ADP to induce platelet aggregation

and record the change in light transmittance for several minutes.

Data Analysis: Calculate the percentage of platelet aggregation inhibition for each

concentration of R-138727 and determine the IC50 value.

P2Y12 Receptor Radioligand Binding Assay
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This protocol provides a general framework for a competitive binding assay to determine the

affinity of R-138727 for the P2Y12 receptor.

Objective: To determine the binding affinity (Ki) of R-138727 for the P2Y12 receptor.

Materials:

Membrane preparations from cells expressing the P2Y12 receptor (e.g., CHO cells or human

platelets)

Radiolabeled P2Y12 antagonist (e.g., [3H]-2-MeS-ADP or a non-thienopyridine antagonist)

R-138727

Assay buffer

Glass fiber filters

Scintillation counter and fluid

Procedure:

Assay Setup: In a microplate, combine the membrane preparation, the radioligand at a

concentration near its Kd, and varying concentrations of R-138727.

Incubation: Incubate the mixture to allow binding to reach equilibrium.

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound

from free radioligand.

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound

radioligand.

Counting: Place the filters in scintillation vials with scintillation fluid and measure the

radioactivity using a scintillation counter.

Data Analysis: Determine the IC50 of R-138727 and calculate the Ki using the Cheng-Prusoff

equation.
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Conclusion
R-138727 is a well-characterized, potent, and irreversible inhibitor of the P2Y12 receptor. Its

rapid formation from prasugrel and its sustained antiplatelet effect make it a cornerstone in the

management of thrombotic diseases. The information and protocols provided in this guide are

intended to facilitate further investigation into the pharmacology of R-138727 and the

development of novel antiplatelet therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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